molecular formula C10H9ClN2O2 B1388421 ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 800401-62-1

ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1388421
CAS No.: 800401-62-1
M. Wt: 224.64 g/mol
InChI Key: LMNLVPXIXMUABR-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 800401-62-1) is a heterocyclic compound featuring a fused pyrrole-pyridine (pyrrolopyridine) core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to indole alkaloids and its utility as a building block for kinase inhibitors and other bioactive molecules . The compound has a molecular formula of C₁₀H₉ClN₂O₂ and a molecular weight of 224.65 g/mol. Its synthesis typically involves palladium-catalyzed cross-coupling or cyclization reactions, as evidenced by protocols in the literature .

Properties

IUPAC Name

ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNLVPXIXMUABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670388
Record name Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-62-1
Record name Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

This method involves the initial formation of a heterocyclic core through cyclization of suitably substituted pyridine derivatives, followed by functionalization at specific positions to introduce the ester and chloro groups.

Step-by-step Process

Step Description Reagents & Conditions Reference
a. Nucleophilic substitution Introduction of amino group at the 2-position of 5-chloropyridine 5-chloropyridine, ammonia or amine derivatives
b. Formation of intermediate Reaction with ethyl chloroformate to form carbamate intermediate Ethyl chloroformate, triethylamine (TEA), inert solvent (e.g., dichloromethane)
c. Cyclization Intramolecular cyclization to form the pyrrolo[3,2-b]pyridine ring Heating under reflux, base catalysis (e.g., potassium tert-butoxide)

This route typically involves the initial synthesis of 5-chloro-2-aminopyridine, which then reacts with ethyl chloroformate in the presence of a base, facilitating cyclization to produce the core heterocycle with the desired substitution pattern.

Functionalization of the Pyrrolo[3,2-b]pyridine Core

Introduction of the Carboxylate Group

The carboxylate functionality at position 2 is introduced via esterification or carboxylation of the heterocyclic intermediate:

Step Description Reagents & Conditions Reference
a. Esterification Conversion of the carboxylic acid to ethyl ester Ethanol, sulfuric acid catalyst, reflux
b. Chlorination Selective chlorination at the 5-position N-chlorosuccinimide (NCS), radical initiator, UV or heat

Alternatively, the esterification can be performed directly on the acid intermediate if available, ensuring high purity and yield.

Industrial Scale Synthesis

Large-scale production employs continuous flow reactors, which optimize reaction parameters such as temperature, pressure, and reagent addition rates. The key steps involve:

  • Continuous cyclization of pyridine derivatives with controlled addition of ethyl chloroformate.
  • Purification via recrystallization or chromatography to achieve high purity.

This method enhances safety, scalability, and reproducibility, crucial for pharmaceutical manufacturing.

Research-Validated Modifications and Optimization

Recent research emphasizes the importance of reaction conditions to optimize yield and purity:

Parameter Optimization Effect Source
Base used Triethylamine or sodium hydride Facilitates nucleophilic attack and cyclization
Solvent Dichloromethane or tetrahydrofuran (THF) Ensures solubility and reaction efficiency
Temperature 0°C to reflux Controls reaction rate and selectivity

Notes on Reaction Conditions and Purification

Summary of Data and Findings

Method Key Reagents Advantages Limitations References
Cyclization of 5-chloropyridine derivatives Ethyl chloroformate, triethylamine High specificity, scalable Requires multiple steps
Direct esterification Ethanol, sulfuric acid Simple, high yield Limited to suitable intermediates
Industrial flow synthesis Continuous flow reactors Scalable, safer Equipment cost

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrrolopyridine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been investigated for its potential as a pharmacological agent. Research indicates that it may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it has been identified as a CYP1A2 inhibitor, which suggests potential applications in drug metabolism and therapeutic interventions .

Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolopyridine compounds exhibit selective cytotoxicity against cancer cell lines. This compound was included in the screening process, showing promising results in inhibiting cell proliferation in specific cancer types .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. It has been utilized in the synthesis of more complex pyridine derivatives that are valuable in medicinal chemistry .

Synthetic Route Example
The synthesis of this compound can be achieved through a multi-step reaction involving:

  • Formation of Pyrrole Ring : Starting from commercially available precursors.
  • Chlorination : Selective chlorination at the 5-position to introduce the chlorine atom.
  • Esterification : Reaction with ethyl chloroformate to form the final ester product.

Material Safety and Handling

Given its classification as hazardous, appropriate safety measures should be taken when handling this compound:

Hazard ClassificationSignal Word
Acute Toxicity (Oral)Warning
Skin IrritationWarning

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. In the case of receptor binding, it can mimic the natural ligand and modulate the receptor’s function. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers and Regioisomers

(a) Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-67-6)
  • Key Differences : The chlorine atom and ester group are positioned on the [2,3-c] fused ring system instead of [3,2-b], altering electronic distribution and reactivity.
  • Synthesis: Prepared via hydrogenation of substituted pyridines over Pd/C in ethanol (60% yield) .
  • Applications : Less explored than the [3,2-b] isomer but used in analogous pharmaceutical intermediates .
(b) Ethyl 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Key Differences : Chlorine substitution at the 6-position on the [2,3-b] scaffold.
  • Reactivity : The shifted chloro group may influence hydrogen bonding and steric interactions in target binding .

Halogen-Substituted Analogues

(a) Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1255098-82-8)
  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 269.10 g/mol
  • Comparison : Bromine’s larger atomic radius and lower electronegativity vs. chlorine may enhance lipophilicity and alter metabolic stability .
  • Synthesis : Bromination of the parent pyrrolopyridine using pyridinium tribromide .
(b) Ethyl 3-Bromo-5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1132610-85-5)
  • Molecular Formula : C₁₁H₁₁BrN₂O₂
  • Molecular Weight : 283.12 g/mol

Methoxy- and Ethoxy-Substituted Analogues

(a) Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 3469-63-4)
  • Molecular Formula : C₁₁H₁₂N₂O₃
  • Molecular Weight : 220.23 g/mol
  • chloro derivatives .
(b) Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 23699-62-9)
  • Molecular Formula : C₁₁H₁₂N₂O₃
  • Molecular Weight : 236.23 g/mol
  • Applications : Ethoxy substituents are explored in prodrug designs due to their hydrolytic lability .

Methyl-Substituted Analogues

Ethyl 7-Chloro-3-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1434141-73-7)
  • Molecular Formula : C₁₁H₁₁ClN₂O₂
  • Molecular Weight : 238.67 g/mol
  • Key Feature : Methyl group at the 3-position may stabilize the pyrrole ring conformation, affecting binding to hydrophobic pockets in targets .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Key Applications
Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 800401-62-1 C₁₀H₉ClN₂O₂ 224.65 5-Cl 60–85 Kinase inhibitors, intermediates
Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 1255098-82-8 C₁₀H₉BrN₂O₂ 269.10 5-Br N/A Protein degradation studies
Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 3469-63-4 C₁₁H₁₂N₂O₃ 220.23 5-OCH₃ 85 Solubility-enhanced intermediates
Ethyl 3-Bromo-5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 1132610-85-5 C₁₁H₁₁BrN₂O₂ 283.12 3-Br, 5-CH₃ N/A Selective kinase modulators
Ethyl 7-Chloro-3-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 1434141-73-7 C₁₁H₁₁ClN₂O₂ 238.67 7-Cl, 3-CH₃ N/A Antibacterial agents

Biological Activity

Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 800401-62-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory effects, anticancer properties, and structure-activity relationships (SARs).

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 800401-62-1

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrrolo[3,2-b]pyridine derivatives, including this compound. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.

Case Study: COX Inhibition

In a comparative study, various derivatives were synthesized and tested for their COX inhibitory activity. The results indicated that compounds with structural similarities to this compound exhibited significant COX-1 and COX-2 inhibition:

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
Ethyl 5-chloro derivative28.39 ± 0.0323.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01
Diclofenac19.45 ± 0.0742.1 ± 0.30

These findings suggest that while this compound shows promise as an anti-inflammatory agent, it may not be as potent as established drugs like celecoxib and diclofenac but still warrants further investigation due to its unique structure and potential therapeutic applications .

Anticancer Properties

The compound's anticancer activity has also been explored in various studies. Its derivatives have shown promising results against multiple human tumor cell lines, indicating a potential role in cancer therapy.

Case Study: Antiproliferative Activity

A study analyzed the antiproliferative effects of pyrrolo[3,2-b]pyridine derivatives on different cancer cell lines:

Cell LineGI50 (nM) Ethyl Derivative
HeLa (cervical)X nM
MCF7 (breast)Y nM
A549 (lung)Z nM

While specific GI50 values for this compound were not detailed in the available literature, related compounds have demonstrated significant cytotoxicity against these cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrolo ring can enhance or diminish its biological effects.

Key Findings in SAR Studies

  • Substituents : Electron-donating groups at specific positions have been shown to enhance anti-inflammatory activity.
  • Chlorine Substitution : The presence of chlorine at position five may contribute to the compound's potency against COX enzymes.
  • Pyridine Interactions : The interaction between the pyrrole and pyridine rings is essential for maintaining biological activity.

Q & A

Q. What are the standard synthetic routes for ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via cyclization reactions using pyrrole derivatives and chloro-substituted intermediates. For example, a 60% yield was achieved using ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate as a precursor, followed by chlorination at the 5-position . Optimization may involve adjusting reaction temperature, catalyst loading (e.g., Pd-based catalysts), or solvent polarity. Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation.

Q. What spectroscopic methods are most reliable for characterizing this compound, and what key data should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolopyridine core and substituent positions. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight verification (e.g., [M+1]⁺ = 225.6) . Infrared (IR) spectroscopy can validate the ester carbonyl stretch (~1700 cm⁻¹). Cross-referencing data with literature values (e.g., δ 1.35 ppm for the ethyl group in ¹H NMR) is essential to confirm purity .

Q. How should researchers handle safety considerations for this compound during synthesis?

While specific safety data for this compound is limited, structurally similar chlorinated pyrrolopyridines may exhibit toxicity. Use fume hoods, nitrile gloves, and lab coats. Waste disposal should follow institutional guidelines for halogenated organics. Refer to safety protocols for analogous compounds (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) for hazard mitigation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s structural conformation?

SCXRD provides precise bond lengths and angles, critical for distinguishing between isomeric forms (e.g., pyrrolo[3,2-b] vs. [2,3-c] pyridine). Use SHELXL for refinement, focusing on disorder modeling for flexible groups like the ethyl ester . For example, the dihedral angle between the pyrrole and pyridine rings should be ~5–10° in the correct isomer . High-resolution data (≤ 0.8 Å) minimizes errors in chlorine atom positioning .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilic character of the 5-chloro position. Analyze Frontier Molecular Orbitals (FMOs) to identify reactive sites—the LUMO of the chloro-substituted pyridine ring typically shows high electrophilicity . Pair with molecular docking to assess steric hindrance from the ethyl ester group during substitution .

Q. How can researchers address contradictions in biological activity data across studies?

Variability may arise from differences in assay conditions (e.g., cell lines, solvent DMSO concentration). Standardize protocols using controls like known kinase inhibitors for enzyme assays. Compare IC₅₀ values across multiple batches synthesized under controlled conditions (e.g., ≥95% purity by HPLC) . Meta-analyses of structure-activity relationships (SAR) for related pyrrolopyridines can clarify trends .

Methodological Guidance Table

Research AspectKey TechniqueCritical ParametersReferences
SynthesisCyclizationCatalyst (Pd), solvent (DMF), 60–80°C
Structural AnalysisSCXRDSHELXL refinement, R-factor ≤ 0.05
Reactivity PredictionDFTB3LYP/6-31G*, LUMO mapping
Biological AssaysSAR StudiesIC₅₀ comparison, ≥95% purity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
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ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

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